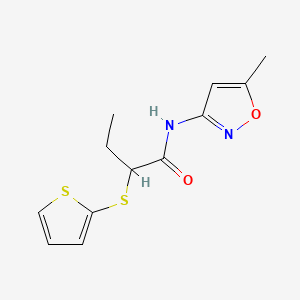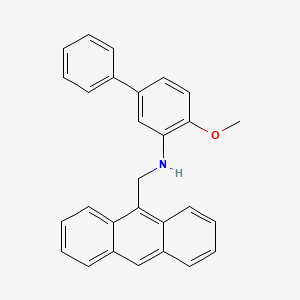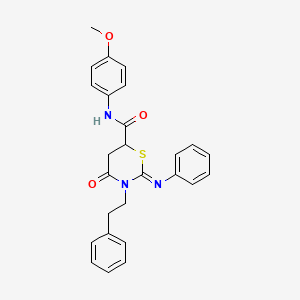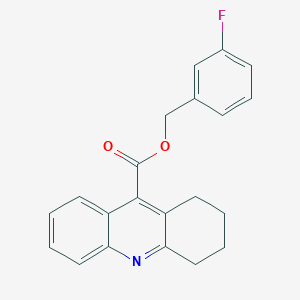
N-(5-methyl-3-isoxazolyl)-2-(2-thienylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-2-(2-thienylthio)butanamide, commonly known as MITB, is an organic compound with potential applications in scientific research. It is a thienylthio-based compound that belongs to the family of isoxazole derivatives. MITB has been studied for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
MITB has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties and has been used in the study of inflammatory bowel disease. MITB has also been studied for its potential as a cancer therapeutic agent and has shown promising results in inhibiting the growth of cancer cells.
作用機序
The exact mechanism of action of MITB is not fully understood, but it is believed to act as an inhibitor of the NF-κB pathway. This pathway plays a crucial role in the regulation of inflammation and immune response. By inhibiting this pathway, MITB may help to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects
MITB has been shown to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the NF-κB pathway. It has also been shown to have potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells. Additionally, MITB has been studied for its potential as a treatment for neuroinflammation and has shown promising results in reducing inflammation in the brain.
実験室実験の利点と制限
One advantage of using MITB in lab experiments is its potential as an anti-inflammatory agent. It may be useful in the study of inflammatory diseases such as inflammatory bowel disease and neuroinflammation. Additionally, its potential as a cancer therapeutic agent may make it useful in cancer research. However, one limitation of using MITB in lab experiments is its relatively limited research compared to other compounds. More research is needed to fully understand its potential applications.
将来の方向性
There are several potential future directions for research on MITB. One area of interest is its potential as a treatment for inflammatory diseases such as inflammatory bowel disease and neuroinflammation. Additionally, more research is needed to fully understand its mechanism of action and its potential as a cancer therapeutic agent. Further studies may also investigate the potential use of MITB in combination with other compounds for increased efficacy.
合成法
MITB can be synthesized through a multistep process that involves the reaction of 2-bromo-1-(2-thienyl)ethanone with hydroxylamine hydrochloride to form 2-bromo-1-(2-thienyl)ethanone oxime. The oxime is then converted to the corresponding amide by reaction with 5-methylisoxazole-3-carboxylic acid. The final step involves the thiolation of the amide using thiourea and sodium hydroxide to form MITB.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-9(18-11-5-4-6-17-11)12(15)13-10-7-8(2)16-14-10/h4-7,9H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEBHPZKURASMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5172948.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)
![3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172989.png)
![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5172992.png)
![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5173007.png)
![N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5173015.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid](/img/structure/B5173019.png)
![1-(4-biphenylyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5173020.png)
![3-(2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173031.png)

